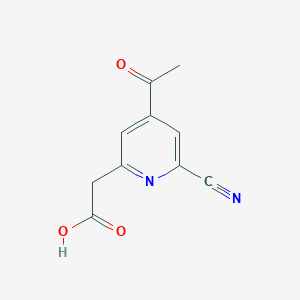
(4-Acetyl-6-cyanopyridin-2-YL)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Acetyl-6-cyanopyridin-2-YL)acetic acid is a chemical compound with the molecular formula C10H8N2O3 and a molecular weight of 204.18 g/mol . It is characterized by the presence of an acetyl group, a cyano group, and a pyridine ring, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Acetyl-6-cyanopyridin-2-YL)acetic acid typically involves the cyanoacetylation of amines. This process can be carried out using different methods, including:
Neat Methods: Direct treatment of amines with methyl cyanoacetate without solvent at room temperature.
Stirring without Solvent at Steam Bath: Ethyl cyanoacetate is stirred with amines at 70°C for 6 hours, followed by stirring at room temperature overnight.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and tailored to the needs of the production facility.
Análisis De Reacciones Químicas
Types of Reactions: (4-Acetyl-6-cyanopyridin-2-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(4-Acetyl-6-cyanopyridin-2-YL)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Acetyl-6-cyanopyridin-2-YL)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. The acetyl and cyano groups play crucial roles in its reactivity and interactions with enzymes and receptors.
Comparación Con Compuestos Similares
N-Cyanoacetamides: These compounds share the cyanoacetamide functional group and are used in similar synthetic applications.
Pyridine Derivatives: Compounds with pyridine rings, such as pyridines and pyridazines, exhibit similar chemical properties and reactivity.
Uniqueness: (4-Acetyl-6-cyanopyridin-2-YL)acetic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its acetyl and cyano groups, along with the pyridine ring, make it a versatile compound in various chemical and biological contexts.
Propiedades
Fórmula molecular |
C10H8N2O3 |
|---|---|
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
2-(4-acetyl-6-cyanopyridin-2-yl)acetic acid |
InChI |
InChI=1S/C10H8N2O3/c1-6(13)7-2-8(4-10(14)15)12-9(3-7)5-11/h2-3H,4H2,1H3,(H,14,15) |
Clave InChI |
ZBEIZJCBVIDNDN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=NC(=C1)C#N)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















